

commercially available 5'-AMPS colorimetric assay kits

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Compound of Interest

Compound Name: 5'-AMPS

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An essential tool for researchers in metabolism, oncology, and neurobiology, 5'-AMP-activated protein kinase (AMPK) is a critical enzyme in cellular energy homeostasis. Colorimetric assays provide a straightforward and accessible method for quantifying AMPK activity and expression levels. This document offers detailed application notes and protocols for commercially available AMPK colorimetric assay kits, targeted at researchers, scientists, and drug development professionals.

Application Notes

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Its activity is triggered by an increase in the cellular AMP:ATP ratio, a state indicative of low energy. Activated AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. Dysregulation of the AMPK signaling pathway has been implicated in various diseases, including metabolic syndrome, diabetes, and cancer.

Colorimetric AMPK assays are valuable for:

- Screening for novel AMPK activators and inhibitors.
- Studying the effects of different treatments or conditions on AMPK activation.
- Quantifying the relative expression of AMPK protein in various samples.

The most common format for commercially available AMPK colorimetric assays is the enzyme-linked immunosorbent assay (ELISA). These kits are typically available in two main formats: sandwich ELISA for quantifying AMPK protein in cell lysates and tissue homogenates, and cell-based ELISA for measuring relative AMPK levels or phosphorylation status in whole cells.

Principle of the Assay

The majority of colorimetric AMPK assay kits utilize the sandwich ELISA principle.^[1] In this method, a microplate is pre-coated with a capture antibody specific for an AMPK subunit (e.g., AMPK α 1).^[2] When the sample (cell lysate or tissue homogenate) is added to the wells, the AMPK protein is captured by the immobilized antibody. A second, biotinylated detection antibody that recognizes a different epitope on the AMPK protein is then added, forming a "sandwich" complex. Following this, an enzyme conjugate, typically horseradish peroxidase (HRP) conjugated to streptavidin, is introduced and binds to the biotinylated detection antibody. Finally, a chromogenic substrate for HRP, such as 3,3',5,5'-Tetramethylbenzidine (TMB), is added. The HRP enzyme catalyzes the conversion of the substrate into a colored product. The intensity of the color, which is proportional to the amount of AMPK captured, is measured using a microplate reader at a specific wavelength (commonly 450 nm after the addition of a stop solution).^[2]

Cell-based ELISAs follow a similar principle but are performed on cells cultured directly in the microplate wells.^[3] This format allows for the in-situ detection of AMPK or its phosphorylated, active form, without the need for cell lysis.^[4]

Commercially Available AMPK Colorimetric Assay Kits

Several manufacturers offer colorimetric assay kits for the detection of AMPK. The following table summarizes the key quantitative data for a selection of these kits.

Kit Name	Manufacturer	Catalog No.	Assay Type	Sample Types	Sensitivity	Detection Range
AMPK alpha 1 SimpleStep ELISA® Kit	Abcam	ab320050	Sandwich ELISA	Cell Lysate, Tissue Extracts	52 pg/mL	156.25 - 10000 pg/mL
AMPK1 Colorimetric Cell-Based ELISA Kit	Assay Genie	CBCAB002 72	Cell-Based ELISA	Cultured Cells	At least 5000 cells/well	Not specified
AMPK beta1 Colorimetric Cell-Based ELISA Kit	BosterBio	EKC1026	Cell-Based ELISA	Cultured Cells	Not specified	Not specified
Human AMPK ELISA Kit	MyBioSource	MBS25143 16	Sandwich ELISA	Serum, Plasma, other biological fluids	0.19 ng/mL	0.31 - 20 ng/mL

Experimental Protocols

The following are detailed protocols for two common types of AMPK colorimetric assays: a sandwich ELISA for protein quantification in lysates and a cell-based ELISA for in-situ analysis. These are generalized protocols and should be supplemented with the specific instructions provided with the commercial kit being used.

Protocol 1: Sandwich ELISA for AMPK Quantification

This protocol is based on the principles of kits like the Abcam AMPK alpha 1 SimpleStep ELISA® Kit.[\[5\]](#)

Materials:

- AMPK ELISA Kit (including pre-coated microplate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Phosphate Buffered Saline (PBS)
- Microplate reader capable of measuring absorbance at 450 nm
- Plate shaker
- Pipettes and tips
- Microcentrifuge

Procedure:

- Sample Preparation:
 - Adherent Cells: Wash cells with ice-cold PBS. Add 1X Cell Extraction Buffer PTR to the plate and scrape the cells.[\[5\]](#) Transfer the lysate to a tube and incubate on ice for 20 minutes.[\[5\]](#)
 - Suspension Cells: Pellet cells by centrifugation. Wash the pellet with ice-cold PBS. Resuspend the pellet in 1X Cell Extraction Buffer PTR and incubate on ice for 20 minutes.[\[5\]](#)
 - Tissue Homogenates: Homogenize the tissue in a suitable lysis buffer on ice.
 - Centrifuge the lysate at 18,000 x g for 20 minutes at 4°C to pellet cellular debris.[\[5\]](#)
 - Collect the supernatant (lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
 - Dilute the samples to the desired concentration in the appropriate dilution buffer provided with the kit.

- Reagent Preparation:
 - Prepare all reagents, including wash buffer, standards, and antibody solutions, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
- Assay Procedure:
 - Add 50 µL of each standard and sample to the appropriate wells of the pre-coated microplate.[\[5\]](#)
 - Add 50 µL of the Antibody Cocktail to each well.[\[5\]](#)
 - Seal the plate and incubate for 1 hour at room temperature on a plate shaker set to 400 rpm.[\[5\]](#)
 - Wash each well three times with 350 µL of 1X Wash Buffer.[\[5\]](#)
 - Add 100 µL of TMB Substrate to each well and incubate for the time specified in the kit manual (typically 10-15 minutes) at room temperature in the dark.
 - Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
 - Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
- Data Analysis:
 - Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
 - Use the standard curve to determine the concentration of AMPK in the samples.

Protocol 2: Cell-Based ELISA for Relative AMPK Quantification

This protocol is based on the principles of kits like the Assay Genie AMPK1 Colorimetric Cell-Based ELISA Kit.[\[3\]](#)

Materials:

- Cell-Based AMPK ELISA Kit (including 96-well cell culture plate, fixing solution, quenching buffer, blocking buffer, primary antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
- Cell culture medium
- Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
- Microplate reader capable of measuring absorbance at 450 nm
- Orbital shaker

Procedure:

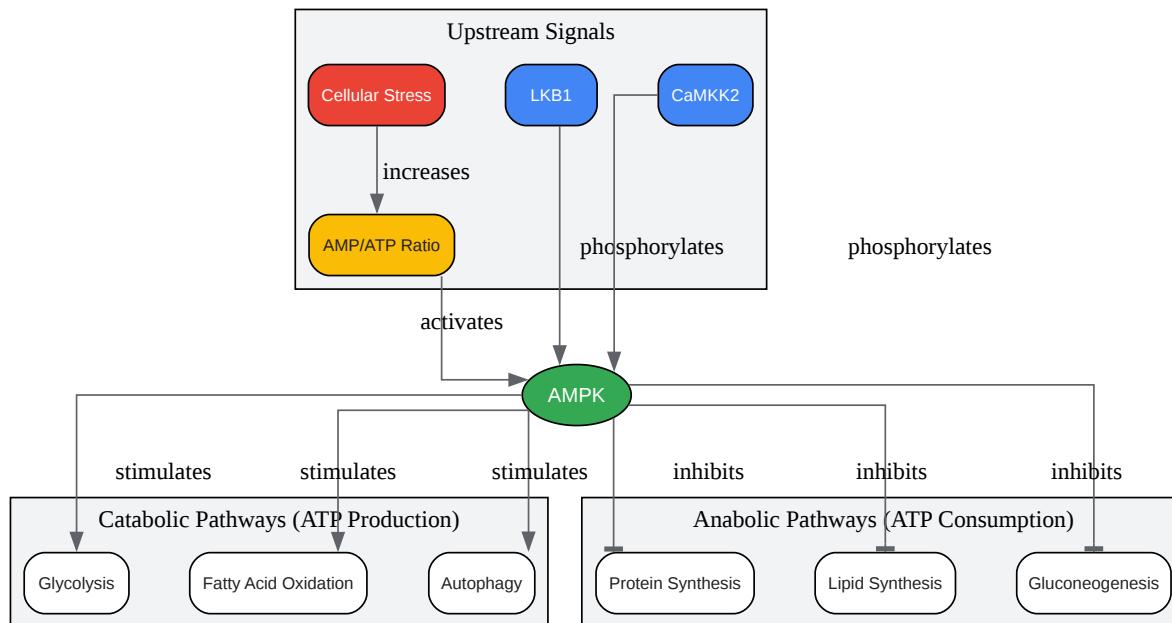
- Cell Seeding and Treatment:
 - Seed 20,000 adherent cells in 200 µL of culture medium into each well of the 96-well plate provided.[3]
 - Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[3]
 - Treat the cells with the desired compounds (e.g., activators or inhibitors of AMPK) for the appropriate duration.
- Cell Fixation and Permeabilization:
 - Remove the culture medium and wash the cells twice with 200 µL of 1x TBS.[3]
 - Fix the cells by adding 100 µL of Fixing Solution to each well and incubating for 20 minutes at room temperature.[3]
 - Remove the Fixing Solution and wash the plate three times with 200 µL of 1x Wash Buffer for five minutes each time with gentle shaking.[3]
 - Add 100 µL of Quenching Buffer and incubate for 20 minutes at room temperature.[3]

- Wash the plate three times with 1x Wash Buffer.[3]
- Immunodetection:
 - Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.[3]
 - Wash the plate three times with 1x Wash Buffer.[3]
 - Add 50 µL of the diluted primary antibody (e.g., anti-AMPK1) to each well and incubate overnight at 4°C.[3]
 - Wash the plate three times with 1x Wash Buffer.[3]
 - Add 50 µL of the HRP-conjugated secondary antibody to each well and incubate for 1.5 hours at room temperature.[3]
 - Wash the plate three times with 1x Wash Buffer.[3]
- Signal Development and Measurement:
 - Add 50 µL of Ready-to-Use Substrate to each well and incubate for 30 minutes at room temperature in the dark.[3]
 - Add 50 µL of Stop Solution to each well.
 - Read the absorbance at 450 nm.

Visualizations

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in cellular energy sensing and the regulation of metabolic pathways.

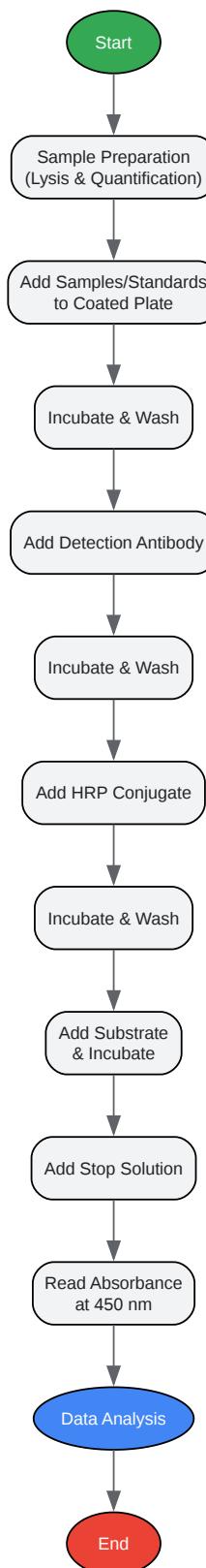


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Caption: AMPK Signaling Pathway Overview.

Experimental Workflow for a Sandwich ELISA

This diagram outlines the key steps involved in a typical colorimetric sandwich ELISA for AMPK quantification.



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Caption: Sandwich ELISA Experimental Workflow.

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